Home > Products > Screening Compounds P15625 > (R)-GNA-C(Bz)-phosphoramidite
(R)-GNA-C(Bz)-phosphoramidite -

(R)-GNA-C(Bz)-phosphoramidite

Catalog Number: EVT-13863888
CAS Number:
Molecular Formula: C44H50N5O7P
Molecular Weight: 791.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-GNA-C(Bz)-phosphoramidite is a synthetic compound belonging to the class of phosphoramidites, which are vital intermediates in the synthesis of oligonucleotides. This compound is derived from glycerol nucleic acid (GNA), an acyclic nucleic acid analog characterized by a three-carbon sugar-phosphate backbone. GNA has garnered significant attention due to its unique structural properties and ability to form stable duplex structures that rival natural deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) in terms of thermal stability and specificity in hybridization .

Source

The synthesis of (R)-GNA-C(Bz)-phosphoramidite typically begins with commercially available glycidol, which is converted into various nucleoside derivatives through a series of chemical reactions. The resulting phosphoramidites serve as building blocks for constructing GNA oligonucleotides, which have applications in molecular biology and therapeutic development .

Classification

(R)-GNA-C(Bz)-phosphoramidite is classified as a nucleoside phosphoramidite. Nucleoside phosphoramidites are derivatives of nucleosides that contain a phosphoramidite group, making them suitable for oligonucleotide synthesis via solid-phase methods .

Synthesis Analysis

Methods

The synthesis of (R)-GNA-C(Bz)-phosphoramidite involves several key steps:

  1. Preparation of Glycerol Nucleosides: The process begins with the treatment of (R)-(+)-glycidol with protected nucleobases to yield glycerol nucleosides. This reaction typically involves the opening of the epoxide ring followed by protection of hydroxyl groups .
  2. Conversion to Phosphoramidites: The glycerol nucleosides are then converted into their corresponding phosphoramidites using standard cyanoethyl phosphoramidite chemistry. This step involves the reaction of the nucleoside with phosphorodiamidite under acidic conditions, often utilizing dimethylformamide as a solvent .
  3. Purification: The synthesized phosphoramidites are purified using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure high purity suitable for subsequent applications .

Technical Details

The synthesis requires careful monitoring of reaction progress, typically using thin-layer chromatography, and should be stopped once starting materials are consumed to maximize yield and minimize byproducts .

Molecular Structure Analysis

Structure

(R)-GNA-C(Bz)-phosphoramidite features a unique molecular structure characterized by:

  • A three-carbon sugar backbone.
  • A benzoyl group attached to the nucleobase.
  • A phosphoramidite moiety that facilitates its role in oligonucleotide synthesis.

Data

The molecular formula for (R)-GNA-C(Bz)-phosphoramidite is C₁₈H₁₉N₂O₅P, with a molecular weight of approximately 373.33 g/mol. The compound's structure allows for specific interactions during hybridization with complementary nucleic acids, enhancing its utility in research and therapeutic applications .

Chemical Reactions Analysis

Reactions

(R)-GNA-C(Bz)-phosphoramidite participates in several key chemical reactions:

  1. Oligonucleotide Synthesis: It is primarily used in the solid-phase synthesis of GNA oligonucleotides through iterative coupling reactions where it reacts with activated nucleotides to form phosphodiester linkages .
  2. Staudinger Reaction: This compound can undergo Staudinger reactions, which involve the transformation of phosphamidites into amines and phosphine oxides under specific conditions .
  3. Michaelis-Arbuzov Reaction: In certain conditions, it can also participate in Michaelis-Arbuzov reactions leading to the formation of phosphonamidates, showcasing its versatility as a synthetic intermediate .

Technical Details

The stability and reactivity of (R)-GNA-C(Bz)-phosphoramidite make it an ideal candidate for use in oligonucleotide synthesis, where precise control over reaction conditions is crucial for achieving high yields and purity.

Mechanism of Action

Process

The mechanism by which (R)-GNA-C(Bz)-phosphoramidite functions in oligonucleotide synthesis involves:

  1. Activation: The phosphoramidite group is activated during coupling reactions with hydroxyl groups on growing oligonucleotide chains.
  2. Formation of Phosphodiester Bonds: Upon activation, the compound forms stable phosphodiester bonds with adjacent nucleotides, facilitating the elongation of the oligonucleotide chain.
  3. Deprotection: Following synthesis, protective groups are removed to yield functionalized GNA oligonucleotides ready for further applications in research or therapeutics .

Data

Studies have shown that GNA oligonucleotides synthesized from (R)-GNA-C(Bz)-phosphoramidite exhibit robust thermal stability and can form duplexes with complementary RNA strands, highlighting their potential use in various biotechnological applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and acetonitrile.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Purity: High-performance liquid chromatography typically shows purity levels exceeding 99%, essential for reliable performance in synthetic applications .
Applications

(R)-GNA-C(Bz)-phosphoramidite has numerous scientific uses:

  • Oligonucleotide Synthesis: It serves as a building block for synthesizing GNA oligonucleotides used in research studies focused on gene expression, genetic engineering, and therapeutic development.
  • Molecular Biology Research: Its ability to form stable duplexes makes it valuable for studying nucleic acid interactions and developing new diagnostic tools.
  • Therapeutics Development: GNA oligonucleotides synthesized from this compound show promise in therapeutic applications due to their stability and specificity in targeting RNA sequences .
Introduction to Glycol Nucleic Acid (GNA) Backbone Modifications

Evolution of Xeno Nucleic Acids (XNAs) in Oligonucleotide Therapeutics

The development of XNAs represents a deliberate departure from nature's evolutionary blueprint, driven by the need to overcome inherent limitations of natural oligonucleotides—particularly their enzymatic instability and off-target effects. XNAs retain canonical nucleobases and phosphodiester linkages but feature profoundly altered sugar moieties. This class includes diverse architectures like threose nucleic acid (TNA), hexitol nucleic acid (HNA), and peptide nucleic acid (PNA), each with unique hybridization properties [4]. GNA distinguishes itself through its exceptional structural simplicity and capacity for stable duplex formation despite its minimal backbone. The discovery that GNA oligonucleotides exhibit increased nuclease resistance compared to DNA or RNA spurred their investigation for therapeutic applications [7] [8].

Recent advances demonstrate GNA's translational potential, particularly in RNA interference (RNAi) therapeutics. Engineered small interfering RNAs (siRNAs) containing single (S)-GNA modifications in their seed regions (e.g., position 6 or 7 of the guide strand) display mitigated off-target effects while maintaining potent on-target gene silencing in vivo. This strategic placement capitalizes on GNA's ability to destabilize seed-pairing interactions without compromising RISC loading or catalytic activity. Consequently, multiple GNA-modified siRNAs have advanced into clinical development, showcasing improved safety profiles over unmodified counterparts [2] [7].

Table 1: Evolution of Key XNA Platforms in Therapeutic Development

XNA TypeBackbone StructureHybridization PropertiesTherapeutic Advantages
GNAAcyclic 3-carbon propylene glycolForms stable anti-parallel duplexes; Reverse Watson-Crick base pairingHigh nuclease resistance; Reduced off-target effects in siRNA
HNA1,5-AnhydrohexitolCross-pairs with RNA; Higher Tm than DNA-RNA hybridsNuclease resistance; Aptamer development (e.g., anti-VEGF)
FANA2'-Deoxy-2'-fluoroarabinoForms stable duplexes with RNAHigh-affinity aptamers (e.g., anti-HIV RT); Enhanced stability
TNAα-L-threofuranosePairs with RNA/DNA; Proposed RNA progenitorOrthogonal genetic system; Aptamer development
PNAN-(2-aminoethyl)glycineBinds complementarily to DNA/RNA; No phosphate backboneUncharged backbone; High binding affinity; Insensitivity to salt

Structural and Functional Divergence of GNA from Canonical DNA/RNA Architectures

GNA’s structural divergence originates from its achiral glycerol backbone, which eliminates the conformational constraints imposed by the furanose ring in natural nucleic acids. While DNA and RNA nucleotides adopt either C3'-endo (A-form) or C2'-endo (B-form) sugar conformations, GNA's acyclic backbone provides greater torsional flexibility. Despite this flexibility, GNA oligonucleotides self-assemble into remarkably stable duplex structures through reverse Watson-Crick base pairing, where nucleobases adopt a rotated orientation compared to natural duplexes [4] [8]. This unique pairing mode arises because the propylene glycol linker positions nucleobases with altered hydrogen-bonding geometries. Consequently, canonical GNA-C and GNA-G nucleotides form weaker base pairs with complementary RNA nucleotides than their DNA/RNA counterparts. This limitation has been ingeniously addressed through the design of isonucleoside analogs (e.g., isocytidine and isoguanosine), which transpose hydrogen bond donors and acceptors to restore high-affinity pairing [2] [7].

The stereochemistry at the C2 position of the glycerol backbone critically determines GNA's functional properties. Crystallographic analyses reveal that (S)-GNA nucleotides integrate more readily into right-handed RNA duplexes than their (R)-GNA counterparts. This stereospecific accommodation stems from differential steric clashes and hydrogen-bonding networks within the helical architecture. Specifically, (S)-GNA adopts conformations that minimize helix distortion when paired with RNA, whereas (R)-GNA induces greater structural perturbations. This dichotomy explains why siRNAs modified with (S)-GNA consistently demonstrate greater in vitro potency than identical sequences containing (R)-GNA modifications [2] [6].

Role of Phosphoramidite Chemistry in GNA Oligonucleotide Synthesis

Phosphoramidite chemistry revolutionized oligonucleotide synthesis by enabling efficient, stepwise assembly on solid supports—a methodology directly applicable to GNA monomers. The (R)-GNA-C(Bz)-phosphoramidite monomer (molecular formula: C₄₄H₅₀N₅O₇P; MW: 791.87 g/mol) contains essential protecting groups that ensure regiospecific coupling: the 4,4′-dimethoxytrityl (DMT) group shields the primary hydroxyl, the benzoyl (Bz) group protects the cytosine exocyclic amine, and the diisopropylamino-β-cyanoethyl moiety guards the phosphite group [1] [3] [10]. These protections are indispensable for preventing side reactions during synthesis.

Automated synthesis proceeds via a four-step cycle:

  • Deblocking: Acidic removal of the DMT group exposes the primary hydroxyl for coupling.
  • Activation/Coupling: Under acidic conditions (typically tetrazole), the diisopropylamine group is displaced, generating a reactive phosphite that couples with the free hydroxyl on the growing chain.
  • Capping: Unreacted hydroxyls are acetylated to prevent deletion sequences.
  • Oxidation: Iodine converts the phosphite triester to a more stable phosphate triester.

This cycle achieves coupling efficiencies exceeding 99% per step, permitting synthesis of GNA-containing oligonucleotides up to 40 nucleotides. The benzoyl protection of cytosine is crucial for preventing base-mediated side reactions during synthesis, while the DMT group provides both steric protection and a chromophore for real-time yield monitoring. Post-synthesis, concentrated ammonium hydroxide simultaneously cleaves the oligonucleotide from the solid support and removes base-protecting groups (e.g., benzoyl), yielding the desired GNA-modified strand [5] [8] [9].

Table 2: Key GNA Phosphoramidite Monomers for Oligonucleotide Synthesis

MonomerCAS NumberMolecular FormulaMolecular Weight (g/mol)Protecting GroupsPurity
(R)-GNA-C(Bz)-phosphoramidite2023779-58-8C₄₄H₅₀N₅O₇P791.87Bz (base), DMT (5'-OH), β-cyanoethyl (phosphate)≥95%
(S)-GNA-C(Bz)-phosphoramiditeNot providedC₄₄H₅₀N₅O₇P791.87Bz (base), DMT (5'-OH), β-cyanoethyl (phosphate)≥95%
GNA-T-phosphoramiditeNot providedC₄₁H₅₁N₂O₈P738.84DMT (5'-OH), β-cyanoethyl (phosphate)≥95%
GNA-A(Bz)-phosphoramiditeNot providedC₄₅H₅₃N₆O₇P820.92Bz (base), DMT (5'-OH), β-cyanoethyl (phosphate)≥95%
GNA-G(iBu)-phosphoramiditeNot providedC₄₄H₅₅N₆O₈P826.92iBu (base), DMT (5'-OH), β-cyanoethyl (phosphate)≥95%

Properties

Product Name

(R)-GNA-C(Bz)-phosphoramidite

IUPAC Name

N-[1-[(2R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2-oxopyrimidin-4-yl]benzamide

Molecular Formula

C44H50N5O7P

Molecular Weight

791.9 g/mol

InChI

InChI=1S/C44H50N5O7P/c1-32(2)49(33(3)4)57(55-29-13-27-45)56-40(30-48-28-26-41(47-43(48)51)46-42(50)34-14-9-7-10-15-34)31-54-44(35-16-11-8-12-17-35,36-18-22-38(52-5)23-19-36)37-20-24-39(53-6)25-21-37/h7-12,14-26,28,32-33,40H,13,29-31H2,1-6H3,(H,46,47,50,51)/t40-,57?/m1/s1

InChI Key

IQSXGILXOHYNMA-MDEHIVAZSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC(CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H](CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.